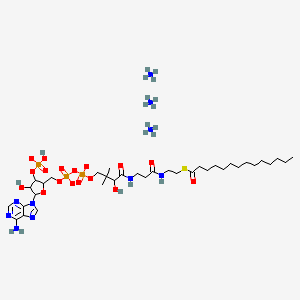

myristoyl Coenzyme A (ammonium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Myristoyl Coenzyme A (ammonium salt) is a derivative of myristic acid, a long-chain fatty acid, combined with coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyl transferase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Myristoyl- Coenzym A (Ammoniumsalz) kann durch die Reaktion von Myristinsäure mit Coenzym A in Gegenwart von Aktivierungsmitteln wie Dicyclohexylcarbodiimid synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid unter milden Bedingungen statt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Myristoyl- Coenzym A (Ammoniumsalz) beinhaltet die enzymatische Synthese unter Verwendung von Coenzym A und Myristinsäure. Der Prozess ist für die großtechnische Produktion optimiert, indem Parameter wie pH-Wert, Temperatur und Enzymkonzentration gesteuert werden, um hohe Ausbeuten und Reinheit zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen

Myristoyl- Coenzym A (Ammoniumsalz) unterliegt hauptsächlich Acylierungsreaktionen, bei denen die Myristoylgruppe auf andere Moleküle übertragen wird. Diese Verbindung unterliegt aufgrund ihrer stabilen Struktur typischerweise nicht Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen

Die Acylierungsreaktionen, die Myristoyl- Coenzym A (Ammoniumsalz) betreffen, erfordern oft das Vorhandensein von Enzymen wie N-Myristoyltransferase. Die Reaktionen werden unter physiologischen Bedingungen durchgeführt, einschließlich neutralem pH-Wert und moderaten Temperaturen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Acylierungsreaktionen von Myristoyl- Coenzym A (Ammoniumsalz) gebildet wird, sind Myristoylierte Proteine, bei denen die Myristoylgruppe kovalent an den aminoterminalen Glycinrest des Zielproteins gebunden ist .

Analyse Chemischer Reaktionen

Types of Reactions

Myristoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions, where the myristoyl group is transferred to other molecules. This compound does not typically undergo oxidation or reduction reactions due to its stable structure .

Common Reagents and Conditions

The acylation reactions involving myristoyl Coenzyme A (ammonium salt) often require the presence of enzymes like N-myristoyl transferase. The reactions are carried out under physiological conditions, including neutral pH and moderate temperatures .

Major Products Formed

The primary product formed from the acylation reactions of myristoyl Coenzyme A (ammonium salt) is myristoylated proteins, where the myristoyl group is covalently attached to the amino-terminal glycine residue of the target protein .

Wissenschaftliche Forschungsanwendungen

Myristoyl- Coenzym A (Ammoniumsalz) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Myristoyl- Coenzym A (Ammoniumsalz) entfaltet seine Wirkungen durch den Prozess der Proteinmyristoylierung. Das Enzym N-Myristoyltransferase katalysiert die Übertragung der Myristoylgruppe von Myristoyl- Coenzym A auf den aminoterminalen Glycinrest von Zielproteinen. Diese Modifikation beeinflusst die Membranassoziation, Stabilität und Interaktionen des Proteins mit anderen zellulären Komponenten .

Wirkmechanismus

Myristoyl Coenzyme A (ammonium salt) exerts its effects through the process of protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group from myristoyl Coenzyme A to the amino-terminal glycine residue of target proteins. This modification influences the protein’s membrane association, stability, and interactions with other cellular components .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoyl- Coenzym A: Ein weiteres langkettiges Acyl- Coenzym A-Derivat, das bei der Proteinpalmitoylierung verwendet wird.

Stearoyl- Coenzym A: Beteiligt an der Synthese von Stearoylierten Proteinen.

Lauryl- Coenzym A: Wird bei der Untersuchung von Laurylisierungsprozessen verwendet.

Einzigartigkeit

Myristoyl- Coenzym A (Ammoniumsalz) ist einzigartig aufgrund seiner spezifischen Rolle bei der Myristoylierung, einer Modifikation, die am aminoterminalen Glycinrest von Proteinen stattfindet. Diese Spezifität unterscheidet es von anderen Acyl- Coenzym A-Derivaten, die möglicherweise verschiedene Reste angreifen oder unterschiedliche Kettenlängen haben .

Eigenschaften

Molekularformel |

C35H71N10O17P3S |

|---|---|

Molekulargewicht |

1029.0 g/mol |

IUPAC-Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |

InChI-Schlüssel |

DSAPDQDCGNIALG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)

![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)

![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)

![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)